2-(4-bromophenyl)-N-ethylacetamide molecular weight and formula
2-(4-bromophenyl)-N-ethylacetamide molecular weight and formula
Technical Whitepaper: Physicochemical Characterization and Synthetic Protocols for 2-(4-bromophenyl)-N-ethylacetamide
Abstract
This technical guide provides a comprehensive structural and synthetic analysis of 2-(4-bromophenyl)-N-ethylacetamide , a halogenated phenylacetamide derivative utilized as a scaffold in structure-activity relationship (SAR) studies and as a reference standard in forensic analysis.[1] This document details the molecular specifications, a self-validating synthetic workflow via acid chloride activation, and critical analytical checkpoints (NMR/MS) required for high-purity isolation.
Section 1: Molecular Identity & Physicochemical Profile[1]
The core identity of the target analyte is defined by its para-brominated aromatic system coupled to an N-ethylated acetamide chain.[1] The presence of the bromine atom introduces a distinct isotopic signature critical for mass spectrometric identification.[1]
Table 1: Physicochemical Specifications
| Property | Value | Technical Note |
| IUPAC Name | 2-(4-bromophenyl)-N-ethylacetamide | |
| Molecular Formula | ||
| Molecular Weight | 242.11 g/mol | Average weight based on standard abundance.[1] |
| Monoisotopic Mass | 241.0102 Da ( | Primary ion for high-res MS.[1] |
| CAS Number | 223555-90-6 | Verified via PubChem [1].[1][2] |
| Isotopic Pattern | ~1:1 ( | Characteristic "twin peak" doublet in MS.[1] |
| XLogP3 | 2.4 | Indicates moderate lipophilicity; suitable for RP-HPLC.[1] |
| Polar Surface Area | 29.1 Ų | Dominated by the amide moiety.[1] |
Section 2: Synthetic Architecture
To ensure high fidelity and scalability, we utilize an Acid Chloride Activation Protocol .[1] This method is superior to direct thermal dehydration or coupling reagents (EDC/HOBt) for this specific substrate due to the lower cost and simplified purification (removal of volatile byproducts).[1]
Reaction Mechanism & Pathway
The synthesis proceeds via the nucleophilic acyl substitution of 4-bromophenylacetyl chloride with ethylamine.[1]
Figure 1: Synthetic workflow utilizing thionyl chloride activation followed by Schotten-Baumann conditions.
Detailed Experimental Protocol
Reagents:
-
4-Bromophenylacetic acid (1.0 eq)[1]
-
Thionyl chloride (
) (1.5 eq)[1] -
Ethylamine (2.0 M in THF or aqueous 70%) (1.2 eq)[1]
-
Triethylamine (
) (1.5 eq) - Acid Scavenger[1] -
Dichloromethane (DCM) - Solvent[1]
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Dissolve 4-bromophenylacetic acid in anhydrous DCM under a nitrogen atmosphere.
-
Add thionyl chloride dropwise at room temperature.[1]
-
Catalytic Insight: Add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate, accelerating chloride generation.[1]
-
Reflux for 2 hours until gas evolution (
) ceases. Evaporate solvent/excess in vacuo to yield the crude acid chloride (yellow oil).[1]
-
-
Amidation (Nucleophilic Attack):
-
Redissolve the crude acid chloride in fresh anhydrous DCM.[1]
-
Cool the solution to 0°C (ice bath) to suppress di-acylation side reactions.
-
Add Triethylamine (
) followed by the slow addition of Ethylamine.[1] -
Thermodynamic Control: Maintain temperature <5°C during addition to manage the exotherm.[1]
-
-
Workup & Isolation:
Section 3: Analytical Validation (Self-Validating Systems)
A synthesized batch is only considered valid if it meets the specific spectral criteria outlined below.
Mass Spectrometry (MS) Fragmentation Logic
The presence of Bromine provides an internal validation check.[1] The molecular ion (
Figure 2: Primary fragmentation pathways.[1] The retention of the Br isotope pattern in the m/z 169/171 fragment confirms the halogen is on the aromatic ring, not the side chain.
Nuclear Magnetic Resonance ( -NMR) Expectations
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Validation |
| 7.45 | Doublet ( | 2H | Ar-H (3,[1]5) | Ortho to Bromine (deshielded).[1] |
| 7.15 | Doublet ( | 2H | Ar-H (2,[1]6) | Ortho to acetyl group.[1] |
| 5.40 | Broad Singlet | 1H | NH | Amide proton (exchangeable).[1] |
| 3.52 | Singlet | 2H | Benzylic methylene.[1] | |
| 3.25 | Quintet/Quartet | 2H | Methylene adjacent to Nitrogen.[1] | |
| 1.10 | Triplet | 3H | Terminal methyl group.[1] |
Validation Check: The coupling constant (
Section 4: Application Context
-
Forensic Reference Standard: This molecule serves as a certified reference material (CRM) for identifying novel psychoactive substances (NPS).[1] It is a positional isomer of various substituted cathinone precursors.
-
Halogen Bonding Studies: The bromine atom acts as a Sigma-hole donor, making this compound valuable for crystallographic studies investigating halogen-oxygen interactions in protein binding pockets.[1]
References
-
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 884783, 2-(4-bromophenyl)-N-ethylacetamide. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Amide Synthesis and NMR interpretation).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for Br-isotope patterns in MS).
